molecular formula C17H21F3N4O2 B2828329 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1252418-79-3

2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2828329
CAS No.: 1252418-79-3
M. Wt: 370.376
InChI Key: VVZATDBFPXTWOX-UHFFFAOYSA-N
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Description

2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a benzamide core substituted with a trifluoroethyl group and a cyano-dimethylpropyl carbamoyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethylamine or its derivatives.

    Attachment of the Cyano-Dimethylpropyl Carbamoyl Moiety: This step involves the reaction of the benzamide intermediate with 1-cyano-1,2-dimethylpropyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and dimethylpropyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may be explored for its interactions with enzymes and proteins, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoroethyl groups can enhance binding affinity and specificity, while the benzamide core provides a stable scaffold for these interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-trifluoroethyl)benzamide: Lacks the cyano-dimethylpropyl carbamoyl moiety, resulting in different reactivity and applications.

    2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide:

    N-(2,2,2-trifluoroethyl)-2-aminobenzamide: Contains an amino group instead of the cyano-dimethylpropyl carbamoyl moiety, leading to different biological and chemical behavior.

Uniqueness

The presence of both the trifluoroethyl group and the cyano-dimethylpropyl carbamoyl moiety in 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide makes it unique among similar compounds

Properties

IUPAC Name

2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2/c1-11(2)16(3,9-21)24-14(25)8-22-13-7-5-4-6-12(13)15(26)23-10-17(18,19)20/h4-7,11,22H,8,10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZATDBFPXTWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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